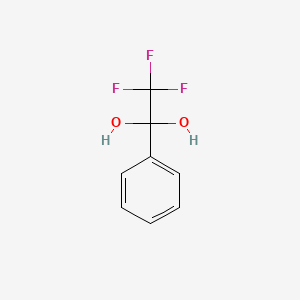

2,2,2-Trifluoro-1-phenylethane-1,1-diol

Description

Properties

Molecular Formula |

C8H7F3O2 |

|---|---|

Molecular Weight |

192.13 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-phenylethane-1,1-diol |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5,12-13H |

InChI Key |

APDULARNYREANX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Reduction of 2,2,2-Trifluoroacetophenone

One common approach is the reduction of 2,2,2-trifluoroacetophenone to the corresponding diol. This can be achieved using various reducing agents and catalytic systems.

| Method | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Catalytic hydrogenation with ruthenium complex | Dichloro(R)-N-bis(3,4-difluorophenyl)phosphino-N-methyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamineruthenium catalyst, ethanol, 20°C, 6 h, 16274.9 Torr H2 pressure | 11.2% conversion with 77.6% enantiomeric excess (ee) to (R)-1-phenyl-1,2-ethanediol; moderate yield but high stereoselectivity |

| Formic acid/triethylamine hydrogen source with Cp*IrCl[(S,S)-MsDPEN] catalyst | 50°C, 24 h | 12% yield with 66% ee; mild conditions but low yield |

| Potassium formate with (1,2,3,4,5-pentamethylcyclopentadienyl)IrCl[(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine] catalyst in water/toluene | 50°C, 24 h | 30% yield with 28% ee; catalyst substituent effects noted |

These catalytic hydrogenation methods highlight the challenge of achieving high yield and enantioselectivity simultaneously in the reduction of trifluoromethyl ketones to diols.

Nucleophilic Addition to Trifluoroacetophenone

Alkynylation and other nucleophilic additions to 2,2,2-trifluoroacetophenone provide intermediates that can be further transformed into the diol.

This method is useful for introducing substituents that can be converted into diol functionalities after further transformations.

Biocatalytic and Enzymatic Methods

Enzymatic reduction and deracemization have been explored for stereoselective preparation of diols related to phenylethane derivatives.

These methods offer environmentally friendly alternatives with high stereocontrol.

Other Reduction Methods

- Diborane reduction of R-mandelic acid in tetrahydrofuran followed by methanol quench yields R-2-phenyl-2-hydroxyethanol with 95% yield.

- Manganese-catalyzed hydrogenation in ethanol under 30 bar H2 at 50°C for 16 h gives >99% conversion and 95% yield with 80% ee.

| Method Type | Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|

| Catalytic hydrogenation (Ru complex) | Ru catalyst, ethanol, H2 pressure | 20°C, 6 h | 11.2 | 77.6 | Moderate yield, good stereoselectivity |

| Formic acid/triethylamine hydrogenation | Cp*IrCl[(S,S)-MsDPEN], 50°C | 24 h | 12 | 66 | Mild, low yield |

| Potassium formate hydrogenation | Cp*IrCl[(R,R)-TsDPEN], water/toluene | 50°C, 24 h | 30 | 28 | Catalyst substituent effect |

| Biocatalytic deracemization | Ketoreductase, carbonyl reductase, E. coli cells | 20-30°C, 8 h | 97-99 | >99 | High yield and stereoselectivity |

| Diborane reduction | Diborane in THF, methanol quench | 25°C, 12 h | 95 | Not specified | High yield, classical method |

| Mn-catalyzed hydrogenation | Mn catalyst, ethanol, H2 | 50°C, 16 h | 95 | 80 | High conversion and yield |

- The choice of reducing agent and catalyst strongly influences both yield and stereoselectivity.

- Biocatalytic methods provide excellent enantiopurity and are scalable but may require longer reaction times and specific enzyme availability.

- Catalytic hydrogenation with transition metal complexes offers tunable stereoselectivity but sometimes at the cost of lower yields.

- Solvent and base selection critically affect reaction efficiency in nucleophilic addition steps.

- Multi-step synthesis involving trifluoroacetophenone derivatives remains the most practical route to 2,2,2-trifluoro-1-phenylethane-1,1-diol.

The preparation of this compound is achieved primarily through reduction of trifluoromethyl ketones using catalytic hydrogenation, diborane reduction, or biocatalytic methods. Each method presents trade-offs between yield, stereoselectivity, and operational complexity. Advances in enzymatic catalysis and transition metal catalysis continue to improve the efficiency and selectivity of these syntheses, making this compound accessible for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-phenylethane-1,1-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of trifluoroacetophenone or trifluoroacetic acid.

Reduction: Production of 2,2,2-trifluoro-1-phenylethanol.

Substitution: Various substituted phenylethane derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-phenylethane-1,1-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-phenylethane-1,1-diol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards certain biological targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

2,2,2-Trifluoro-1-(4-nitrophenyl)ethane-1,1-diol and 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethane-1,1-diol

These analogs differ in the substituents on the phenyl ring (nitro and trifluoromethyl groups, respectively). The electron-withdrawing nitro and trifluoromethyl groups likely enhance hydrate stability by increasing electrophilicity at the carbonyl intermediate stage.

1-(2-Amino-5-chloro-phenyl)-2,2,2-trifluoro-ethane-1,1-diol hydrochloride

This derivative introduces an amino-chloro substituent (CAS: 605-687-6), which may enhance solubility in polar solvents or biological activity due to the protonated amine and chloro groups. However, its applications in polymer synthesis remain unexplored compared to TPBB .

Physical and Thermal Properties

- Thermal Stability : TPBB-based PIMs exhibit optimal mechanical properties and thermal stability (>300°C), critical for membrane durability in industrial applications . Comparable data for analogs are lacking, but the presence of nitro or trifluoromethyl groups may lower thermal stability due to increased molecular weight and steric hindrance.

- Solubility: TPBB’s solubility in organic solvents (e.g., toluene, DMF) facilitates polymer processing. Derivatives with polar substituents (e.g., amino-chloro) may exhibit altered solubility profiles .

Functional Derivatives and Non-Diol Analogs

- (R)-2,2,2-Trifluoro-1-P-tolylethanamine : This amine derivative (CAS: 1389852-29-2) shares the trifluoroethyl backbone but replaces hydroxyl groups with an amine. It is used in asymmetric catalysis, illustrating the versatility of the trifluoroethyl motif beyond diol chemistry .

- 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone: A silyl-protected ketone (CAS: 141334-25-0), this compound demonstrates how functional group modification (e.g., silylation) alters reactivity, enabling applications in silicon-based polymer chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.